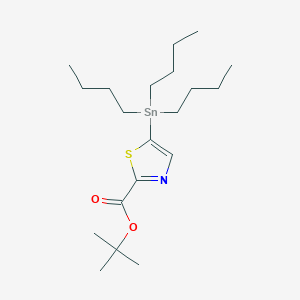
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid is a compound with a complex structure that includes multiple ether linkages and a terminal carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid typically involves the use of polyethylene glycol (PEG) derivatives. One common method includes the reaction of PEG with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ether linkages in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic uses, including drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of 14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid involves its interaction with specific molecular targets. The compound’s ether linkages and carboxylic acid group allow it to participate in various biochemical pathways. It may act as a ligand for certain receptors or enzymes, influencing their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
16,16-Dimethyl-14-oxo-3,6,9,12,15-pentaoxaheptadecanoic acid: A similar compound with additional methyl groups.
17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid: Features an azide group instead of an oxo group.
Uniqueness
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid is unique due to its specific arrangement of ether linkages and the presence of an oxo group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H22O8 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-ethoxy-2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H22O8/c1-2-20-12(15)10-19-8-6-17-4-3-16-5-7-18-9-11(13)14/h2-10H2,1H3,(H,13,14) |
Clé InChI |
PGAPDXOICFWOEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13908407.png)
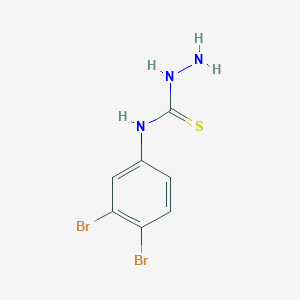
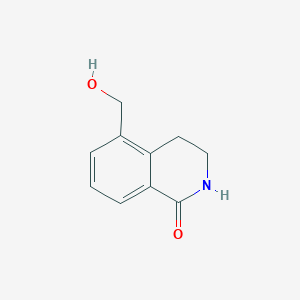


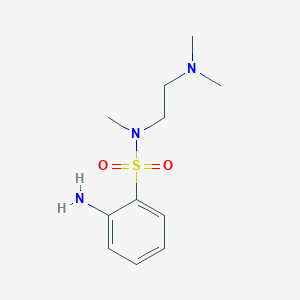
![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)

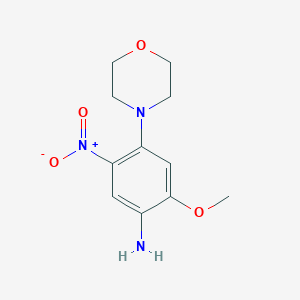
![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)

![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
